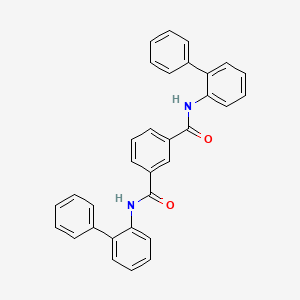

N,N'-di-2-biphenylylisophthalamide

Description

N,N'-di-2-biphenylylisophthalamide is a bisamide derivative featuring a central isophthalamide core substituted with two 2-biphenylyl groups. This compound belongs to a class of aromatic polyamide precursors or intermediates, often utilized in polymer synthesis due to its rigid, planar structure. The biphenyl substituents enhance thermal stability and influence solubility, making it valuable for high-performance materials.

Properties

IUPAC Name |

1-N,3-N-bis(2-phenylphenyl)benzene-1,3-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H24N2O2/c35-31(33-29-20-9-7-18-27(29)23-12-3-1-4-13-23)25-16-11-17-26(22-25)32(36)34-30-21-10-8-19-28(30)24-14-5-2-6-15-24/h1-22H,(H,33,35)(H,34,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJODYVYRCGVOEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)C(=O)NC4=CC=CC=C4C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. 3-Chloro-N-phenyl-phthalimide

- Structure : A chloro-substituted phthalimide with a single phenyl group (Fig. 1, ).

- Applications: Used as a monomer for polyimides, requiring high purity for polymerization.

- Key Differences :

2.2. N,N'-Dibenzoylisophthalanilide (IV)

- Structure : Derived from N,N'-diphenylisophthalimidoyl chloride (Ia) and benzoic acid via phase-transfer catalysis ().

- Synthesis : Prepared using a two-phase system (nitrobenzene and aqueous KOH) with DB-18-C-6 as a catalyst.

- Key Differences :

2.3. N-[2-(Diethylamino)ethyl]-2-phenylacetamide

- Structure: A phenylacetamide derivative with a diethylaminoethyl side chain ().

- Applications : Likely used in pharmaceuticals or as a ligand due to its tertiary amine group.

- Key Differences :

2.4. Benzathine Benzylpenicillin

- Structure : A dibenzylethylenediamine salt of benzylpenicillin ().

- Applications : Antibiotic formulation with prolonged release due to low solubility.

- Key Differences :

Research Findings and Implications

- Thermal Performance : Biphenyl-substituted compounds like this compound exhibit superior thermal stability compared to phenyl or benzoyl analogs, critical for high-temperature polymer applications.

- Synthetic Challenges : Larger aromatic substituents complicate synthesis, necessitating optimized catalysts (e.g., phase-transfer agents) or high-temperature conditions .

- Solubility Trade-offs: Rigid biphenyl groups reduce solubility, requiring solvents like NMP or DMAc for processing, whereas flexible side chains (e.g., diethylaminoethyl) enhance compatibility with aqueous systems .

Notes and Limitations

- The evidence provided lacks explicit data on this compound’s physical properties (e.g., melting point, crystallinity), necessitating extrapolation from structural analogs.

- Further studies should explore its polymerization behavior and mechanical performance relative to compounds like N,N'-dibenzoylisophthalanilide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.